![molecular formula C16H17N5O2S B2527570 N-(6-アセチル-3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-1,4-ジメチル-1H-ピラゾール-3-カルボキサミド CAS No. 1207059-88-8](/img/structure/B2527570.png)

N-(6-アセチル-3-シアノ-4,5,6,7-テトラヒドロチエノ[2,3-c]ピリジン-2-イル)-1,4-ジメチル-1H-ピラゾール-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

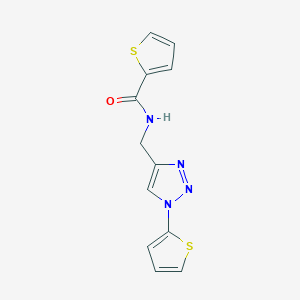

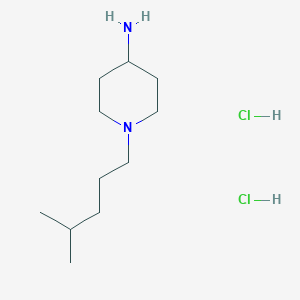

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.

BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

a. チューブリン重合阻害: この分子は、チューブリンのコルヒチン結合部位に結合することにより、チューブリンの重合を阻害する能力について調査されています 。この特性は、抗チューブリン剤の開発に不可欠であり、抗チューブリン剤は癌治療に使用できます。この化合物は、低ナノモル濃度で微小管の重合を阻害するため、抗増殖剤としての可能性を示唆しています。

b. 化学療法剤: 研究者らは、N-アリールおよび/またはヘテリルシアノアセトアミド(この化合物が属する)の合成的有用性を、さまざまな有機ヘテロ環の構築において探求してきました。 これらのヘテロ環は、新規な化学療法剤を開発するための足場として役立ちます 。この化合物のC-2上の活性水素は、縮合反応と置換反応に関与するため、創薬のための汎用性の高いプラットフォームを提供します。

有機合成

この化合物のシアノアセトアミド部分は、特権構造であり、ヘテロ環合成における反応物として使用できます。それは、一般的な二座配位子と反応して、多様なヘテロ環化合物を形成します。 研究者らは、より優れた化学療法剤の開発におけるその有用性を調査してきました .

製薬試験

製薬試験で正確な結果を得るために、この化合物の高品質な標準物質を入手できます 。研究者は、さまざまなアッセイやスクリーニングでこれを基準として使用できます。

作用機序

Target of Action

The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound acts as a potent and selective inhibitor of JNK2 and JNK3 kinases . It binds to these kinases, thereby inhibiting their activity. This results in a decrease in the phosphorylation of downstream targets, ultimately affecting the cellular processes controlled by these kinases.

Result of Action

The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This is accompanied by a decrease in the number of cells in other phases of the cell cycle, particularly the G0/G1 phase . This suggests that the compound may have potential anti-cancer properties, as it appears to inhibit cell proliferation.

生化学分析

Biochemical Properties

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where the compound inhibits tubulin polymerization by binding to the colchicine site of tubulin . This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.

Cellular Effects

The effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide on various types of cells and cellular processes are profound. The compound induces cell cycle arrest in the G2/M phase, leading to apoptotic cell death . This effect is dose-dependent and has been observed in several cancer cell lines. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity.

Subcellular Localization

The subcellular localization of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function.

特性

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-9-7-20(3)19-14(9)15(23)18-16-12(6-17)11-4-5-21(10(2)22)8-13(11)24-16/h7H,4-5,8H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHKFZUUIUQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)cyclopropane-1-carboxamide](/img/structure/B2527499.png)

![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)

![3-Ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzaldehyde](/img/structure/B2527506.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)